![molecular formula C18H18ClN3O3S2 B2657804 3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide CAS No. 1325304-09-3](/img/structure/B2657804.png)
3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, a thiophene ring, a sulfonamide group, and a chloro group. Pyrazole is a heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Thiophene is a heterocyclic compound with the formula C4H4S, it is analogous to the aromatic compound benzene, with a sulfur atom replacing one carbon atom. Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2). The presence of these functional groups could confer various properties to the compound, depending on their arrangement and the rest of the molecular structure .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of the functional groups and the bonds between them. The presence of aromatic rings (pyrazole and thiophene) could contribute to the stability of the molecule. The sulfonamide group could form hydrogen bonds with other molecules, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present and their arrangement. For example, the pyrazole ring might undergo electrophilic substitution reactions, while the sulfonamide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of polar functional groups like sulfonamide could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antitumor Activity
A study by Sapegin et al. (2018) discussed the synthesis of [1,4]oxazepine-based primary sulfonamides, including derivatives similar to the compound , showing strong inhibition of human carbonic anhydrases, which are therapeutically relevant. These compounds were synthesized through a ring-forming cascade facilitated by the unprotected primary sulfonamide group, highlighting their potential as carbonic anhydrase inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).
Gul et al. (2016) focused on the design and synthesis of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide types compounds, examining their cytotoxic and carbonic anhydrase (CA) inhibitory effects. The study found certain compounds exhibiting significant tumor selectivity and potency, suggesting the chemical scaffold's relevance in developing novel anticancer agents (Gul, Mete, Eren, Sakagami, Yamali, & Supuran, 2016).
Another study by Gul et al. (2017) involved microwave-assisted synthesis of new sulfonamide derivatives, including 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives, which were evaluated for their cytotoxic activities and inhibitory effects on carbonic anhydrase I and II isoenzymes. This research highlighted the compound's potential for further studies due to its promising biological activities (Gul, Yamali, Yesilyurt, Sakagami, Kucukoglu, Gulcin, Gul, & Supuran, 2017).
Structural and Mechanistic Studies
Küçükgüzel et al. (2013) discussed the synthesis of novel derivatives involving a similar sulfonamide structure, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study also assessed the compounds' gastric toxicity, revealing the potential of such sulfonamides to be developed into therapeutic agents without causing significant tissue damage (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
In the work by Gomha, Edrees, & Altalbawy (2016), a new series of compounds incorporating the thiophene moiety and demonstrating potent anti-tumor activities was synthesized. This research underscores the versatility and potential of the thiophene and pyrazole cores in the development of new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S2/c1-11-5-6-14(10-15(11)19)27(24,25)21(4)16-7-8-26-17(16)18(23)22-13(3)9-12(2)20-22/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQSUSMTSOHEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)N3C(=CC(=N3)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

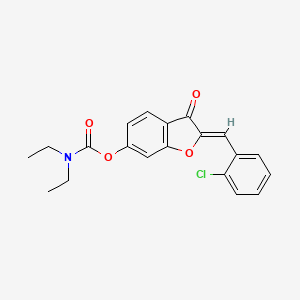
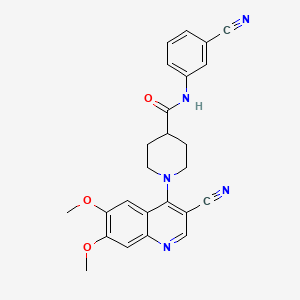
![N-[3-(difluoromethoxy)benzyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2657724.png)
![N-(4-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2657725.png)
![2-(4-chlorophenoxy)-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2657727.png)
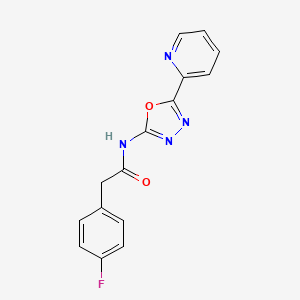
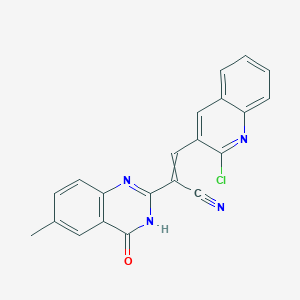
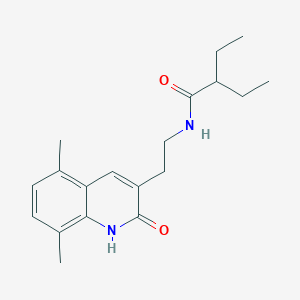

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2657734.png)
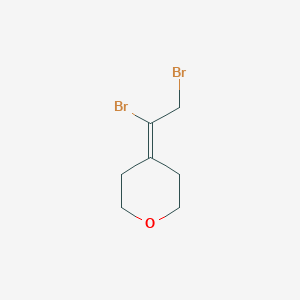
![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)amino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2657736.png)
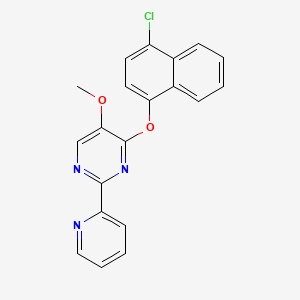
![1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B2657743.png)